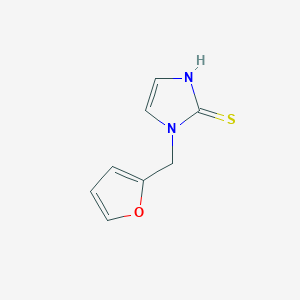

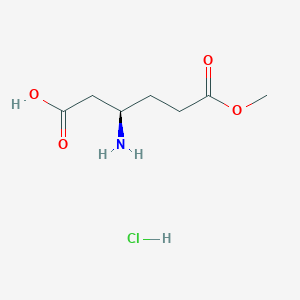

1-(furan-2-ylmethyl)-1H-imidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol involves several steps starting from basic furan and imidazole precursors. A notable approach is the reaction of furan-2-carboxylic acid hydrazide to form derivatives like 5-furan-2yl[1,3,4]oxadiazole-2-thiol and 5-furan-2yl-4H-[1,2,4]-triazole-3-thiol, highlighting the versatility of furan compounds in synthetic chemistry (Koparır, Çetin, & Cansiz, 2005).

Molecular Structure Analysis

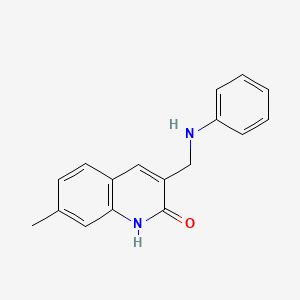

The molecular structure of this compound derivatives has been explored through various spectroscopic and X-ray diffraction techniques. Studies on similar molecules have confirmed structures through IR, 1H-NMR, and single-crystal XRD, highlighting the stability and charge delocalization within the molecule, as evidenced in compounds like 1-(furan-2-yl)methyl)-4,5-diphenyl-2-(p-tolyl)-1H-imidazole (Anthony et al., 2020).

Scientific Research Applications

Thromboxane Synthetase Inhibition

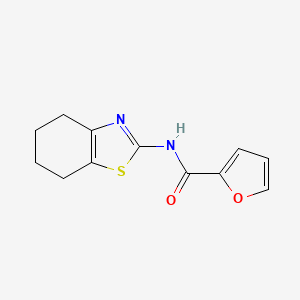

Research has shown that 1H-imidazol-1-yl-substituted benzo[b]furan compounds, which are structurally similar to 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol, act as potent inhibitors of thromboxane A2 synthetase. These compounds, including 6-(1H-imidazol-1-ylmethyl)-3-methylbenzo[b]thiophene-2-carboxylic acid, demonstrate significant in vitro inhibition and show promising in vivo activity in dogs, comparable to dazoxiben, a known thromboxane synthetase inhibitor (Cross et al., 1986).

Synthesis and Tautomeric Equilibrium

5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-furan-2-yl-4H-[1,2,4] triazole-3-thiol, synthesized from furan-2-carboxylic acid hydrazide, exhibit thiol-thione tautomeric equilibrium. The structures of these compounds were confirmed through various spectroscopic analyses (Koparır et al., 2005).

Antimicrobial and Larvicidal Activities

1-[2-(furan-2-ylmethylene)hydrazinylmethyl]-1H-imidazole and related compounds show notable antimicrobial and larvicidal activities. For example, 4-[2-(Furan-2-ylmethylene)hydrazinylmethyl]-N,N-dimethylaniline exhibited strong antibacterial activity against Staphylococcus aureus, while 1-[(4-Chlorophenyl)[2-(furan-2-ylmethylene)hydrazinyl]methyl]-1H-imidazole showed significant antifungal activity against Candida albicans (Alaklab et al., 2017).

Luminescence Properties

1-R1-2-R-4,5-di(furan-2-yl)-1H-imidazoles, synthesized through various chemical reactions, were investigated for their luminescence properties. The study found that the N-substituted groups of imidazole had minimal influence on the absorption bands in certain solutions, but the emission of some compounds was sensitive to solvent polarity (Chen et al., 2013).

Fluorescent Detection of Cu(II)

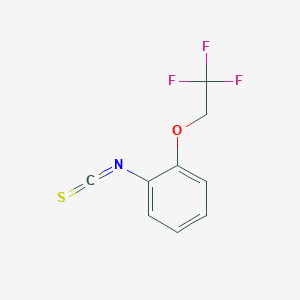

A fluorescent chemosensor based on an imidazole-furan conjugate was developed for selective detection of Cu2+ ions in aqueous and biological media. The chemosensor demonstrated a "turn on−off" process and was viable for live cell imaging, indicating its potential application in biological systems (Suresh et al., 2020).

Mechanism of Action

Target of Action

Furan derivatives have been known to target theepidermal growth factor receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, and its overexpression or mutation is often associated with certain types of cancer.

Mode of Action

Furan derivatives have been synthesized as anticancer agents targeting egfr . They interact with EGFR, inhibiting its function and leading to a decrease in cancer cell proliferation.

Biochemical Pathways

It’s known that egfr inhibitors can affect multiple cellular pathways, including thePI3K/Akt pathway and the RAS/RAF/MEK/ERK pathway . These pathways are involved in cell survival, proliferation, and differentiation.

Pharmacokinetics

It’s known that the metabolism of furan compounds can vary by species . This suggests that the bioavailability of 1-(furan-2-ylmethyl)-1H-imidazole-2-thiol may also vary depending on the species.

Result of Action

Furan derivatives have been shown to exhibit potent anticancer activities against certain cancer cell lines . This suggests that this compound may also have potential anticancer effects.

properties

IUPAC Name |

3-(furan-2-ylmethyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c12-8-9-3-4-10(8)6-7-2-1-5-11-7/h1-5H,6H2,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRZMYAMJWLAEEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CN2C=CNC2=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2496220.png)

![N-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2496221.png)

![(1R,5S)-N-(4-butoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2496223.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2496227.png)

![6-Oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2496231.png)

![2-Phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole](/img/structure/B2496232.png)

![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B2496240.png)